molecular formula C8H15N4O13P3 B1205430 5-Aza-2'-deoxycytidine-5'-triphosphate CAS No. 72052-96-1

5-Aza-2'-deoxycytidine-5'-triphosphate

Cat. No. B1205430
CAS RN: 72052-96-1
M. Wt: 468.15 g/mol
InChI Key: GCYYBBDIYHRTCW-KVQBGUIXSA-N
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Description

5-Aza-2’-deoxycytidine-5’-triphosphate, also known as decitabine, is a chemical analog of cytidine, a nucleoside in DNA and RNA . It is used as a medication for the treatment of myelodysplastic syndrome, myeloid leukemia, and juvenile myelomonocytic leukemia . It was first synthesized in Czechoslovakia as a potential chemotherapeutic agent for cancer .


Synthesis Analysis

Deoxycytidine analogues, such as 5-aza-2-deoxycytidine, are widely used for the treatment of malignant diseases . They are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .


Molecular Structure Analysis

5-Aza-2’-deoxycytidine is a chemical analogue of the nucleoside cytidine, which is present in DNA and RNA . It is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA .


Chemical Reactions Analysis

Deoxynucleoside analogues such as 5-aza-2-deoxycytidine are converted into the triphosphate inside S-phase cells and are incorporated in place of cytosine into DNA . Ribonucleosides such as 5-azacytidine or zebularine are reduced at the diphosphate level by ribonucleotide reductase for incorporation .

Scientific Research Applications

Nucleotidohydrolases and Cellular Response

  • Topic : Role in Cellular Response to Anti-Cancer Nucleoside
  • Details : 5-Aza-2'-deoxycytidine-5'-triphosphate (aza-dCTP) impacts the expression of several pyrimidine metabolic enzymes, including DCTPP1 and dUTPase, in response to the anti-cancer nucleoside decitabine. These enzymes play a role in the cellular response to this compound, suggesting their potential as targets in chemotherapy (Requena et al., 2016).
  • Topic : Facilitating Analysis of DNA Dynamics
  • Details : 5-Aza-2'-deoxycytidine-5'-triphosphate assists in analyzing in vivo dynamics of DNA-centered processes, including replication and repair. It serves as a substrate for DNA polymerases and can be visualized in specific cellular contexts, enhancing the understanding of DNA dynamics (Guan et al., 2011).

Future Directions

5-Aza-2’-deoxycytidine is currently under clinical evaluation for the treatment of acute myeloid leukemia (AML) and other malignancies . Future research will likely focus on understanding the impact of epigenetic alterations on cancer cell glycosylation, and how this potentially impacts the overall fate of those cells . These observations should be taken into consideration in the design of new clinical trials using 5-AZA-CdR or 5-AC in patients with MDS and AML .

properties

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYYBBDIYHRTCW-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992783
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aza-2'-deoxycytidine-5'-triphosphate

CAS RN

72052-96-1
Record name 5-Aza-2'-deoxycytidine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072052961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-2'-DEOXYCYTIDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJX4AL4ENX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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